2(1H)-Pyridinone, 1-methyl-4-phenyl-
Overview
Description
“2(1H)-Pyridinone, 1-methyl-4-phenyl-” is a chemical compound that is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .Scientific Research Applications
Coordination Compounds and Metal Chelation
A study by Zhang, Rettig, and Orvig (1991) explored the use of 1-aryl-3-hydroxy-2-methyl-4-pyridinones in forming tris(1-aryl-3-hydroxy-2-methyl-4-pyridinonato)aluminum(III), -gallium(III), and -indium(III) complexes. These complexes were characterized using various techniques including single-crystal X-ray diffraction, suggesting potential applications in metal coordination and chelation chemistry (Zaihui Zhang, S. Rettig, & C. Orvig, 1991).
Aromatic Vs Diene Reactivity
The aromatic character of 1-methyl-2(1H)-pyridinone was highlighted in a study by Yadla, Rehman, Rao, and Mahesh (1989). Their research focused on the reaction of 2(1H)-pyridinone and its derivatives with substituted propynenitriles, revealing insights into the compound's reactivity and potential applications in organic synthesis (R. Yadla, H. Rehman, J. M. Rao, & V. K. Mahesh, 1989).
Alzheimer's Therapy
A 2011 study by Scott et al. discussed the use of N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. Their multifunctional properties as metal chelators, antioxidants, and antibacterial agents make them attractive candidates for addressing neurodegenerative diseases (L. Scott et al., 2011).
HIV-1 Reverse Transcriptase Inhibition
Dollé, Fan, Nguyen, and colleagues (1995) synthesized a series of 4-(Arylthio)-pyridin-2(1H)-ones with significant HIV-1 specific reverse transcriptase inhibitory properties. This research underscores the potential of 2(1H)-pyridinone derivatives in developing HIV treatments (V. Dollé, E. Fan, C. Nguyen et al., 1995).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai, Rizk, Beltagy, and El-Deeb (2013) investigated the antioxidant, antitumor, and antimicrobial activities of new pyrazolopyridine derivatives. This study highlights the broad spectrum of biological activities associated with 2(1H)-pyridinone derivatives (M. El‐Borai, H. F. Rizk, D. Beltagy, & I. Y. El-Deeb, 2013).
Synthesis and Structural Studies
Nelson, Karpishin, Rettig, and Orvig (1988) conducted physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, providing valuable insights into the chemical properties and potential applications of these compounds in various fields (W. Nelson, T. Karpishin, S. Rettig, & C. Orvig, 1988).
properties
IUPAC Name |
1-methyl-4-phenylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNWRUULQMZZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218166 | |
Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
CAS RN |
67970-80-3 | |
Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067970803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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